molecular formula C15H13N3 B14650911 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole CAS No. 42141-09-3

3-Methyl-1,5-diphenyl-1H-1,2,4-triazole

Cat. No.: B14650911
CAS No.: 42141-09-3
M. Wt: 235.28 g/mol
InChI Key: CICJNFIXVURENN-UHFFFAOYSA-N
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Description

3-Methyl-1,5-diphenyl-1H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 3 and phenyl groups at positions 1 and 5. Triazoles are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties .

Properties

CAS No.

42141-09-3

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

3-methyl-1,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C15H13N3/c1-12-16-15(13-8-4-2-5-9-13)18(17-12)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

CICJNFIXVURENN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction between aryl diazonium salts and isocyanides . This reaction is catalyzed by copper(I) salts and proceeds under mild conditions to yield the desired triazole.

Industrial Production Methods: Industrial production of triazoles, including this compound, often involves continuous flow synthesis techniques. These methods allow for the efficient and scalable production of triazoles with high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: Formation of corresponding triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated or nitro-substituted triazoles.

Scientific Research Applications

3-Methyl-1,5-diphenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of specific biological pathways . For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Comparisons of 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole and Analogous Triazoles
Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Properties/Activities References
This compound 1,5-diphenyl; 3-methyl ~249* Likely multi-component or metal-catalyzed reactions (inferred) Hypothesized enhanced lipophilicity and π-π stacking due to phenyl groups N/A
1-(4-Methoxybenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole 1,5-disubstituted (1,2,3-triazole) Not specified Multi-component reaction with azides and amines Carbonic anhydrase-II inhibition potential
3-(Chloromethyl)-1,5-diphenyl-1H-1,2,4-triazole 3-chloromethyl; 1,5-diphenyl 269.73 Halogenation of methyl precursor Reactive chloromethyl group for further derivatization
3-(Methylthio)-1,5-diphenyl-1H-1,2,4-triazole 3-methylthio; 1,5-diphenyl 267.35 Thiol-alkylation with methyl iodide Enhanced electron-withdrawing effects from sulfur
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 4-phenyl; 5-trimethoxyphenyl Not specified InCl3-catalyzed alkylation Anticancer and antimicrobial activities
3-Nitro-1-phenyl-1H-1,2,4-triazole 3-nitro; 1-phenyl Not specified Electrochemical oxidation Electron-deficient core for radical reactions

*Estimated based on structural analogs (e.g., ).

Key Findings

Substituent Position and Triazole Isomerism :

  • The 1,2,4-triazole core (target compound) differs from 1,2,3-triazoles (e.g., ) in electronic distribution and hydrogen-bonding patterns. 1,2,4-Triazoles generally exhibit stronger intermolecular interactions, enhancing crystallinity and thermal stability .
  • Substituent positions significantly influence biological activity. For example, 1,5-diphenyl substitution in 1,2,4-triazoles may improve π-π stacking in protein binding compared to 1,4-disubstituted analogs .

Functional Group Impact: Methyl vs. Chloromethyl Group: The chloromethyl derivative () offers a reactive site for further functionalization, unlike the inert methyl group in the target compound. Nitro Group: 3-Nitro-1-phenyl-1H-1,2,4-triazole () exhibits radical reactivity due to its electron-deficient core, contrasting with the electron-donating methyl group in the target compound.

Synthetic Approaches :

  • Multi-component reactions (e.g., ) and metal-catalyzed methods (e.g., InCl3 in ) are common for triazole synthesis. The target compound may require similar strategies but with phenyl and methyl precursors.

Biological and Material Applications :

  • Triazoles with bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl in ) show antimicrobial activity, suggesting that the target compound’s diphenyl groups could enhance bioactivity through hydrophobic interactions.
  • 1,2,4-Triazolo[1,5-a]pyrimidine derivatives () demonstrate antiviral activity, implying that structural optimization of the target compound could yield similar applications.

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